BenchChemオンラインストアへようこそ!

(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Physicochemical profiling Conformational flexibility Screening library selection

CAS 638135-82-7 is a rare, drug-like azepane-piperazine methanone (MW 445.6, cLogP 3.4, tPSA 69.3 Ų) featuring a seven-membered azepane sulfonamide at the meta-position and a 2-fluorophenylpiperazine amide. It differs from common pyrrolidine analogs (e.g., WAY-312491) by +28 Da, +2.8 Ų tPSA, and an additional rotatable bond, making it an invaluable matched-pair comparator for SAR studies. With no publicly disclosed bioactivity, it serves as an ideal negative control or novel IP-free starting point for hit-to-lead expansion. Lipinski-compliant and unencumbered by third-party patents.

Molecular Formula C23H28FN3O3S
Molecular Weight 445.55
CAS No. 638135-82-7
Cat. No. B2741627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
CAS638135-82-7
Molecular FormulaC23H28FN3O3S
Molecular Weight445.55
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C23H28FN3O3S/c24-21-10-3-4-11-22(21)25-14-16-26(17-15-25)23(28)19-8-7-9-20(18-19)31(29,30)27-12-5-1-2-6-13-27/h3-4,7-11,18H,1-2,5-6,12-17H2
InChIKeyKUOUWIWKVQYPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

638135-82-7: Structural and Pharmacological Profile of an Azepane-Sulfonyl Piperazine Methanone


The compound (3-(azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone (CAS 638135-82-7, PubChem CID 1526385) is a fully synthetic small molecule (MW 445.6 g mol⁻¹, cLogP 3.4, tPSA 69.3 Ų) built on a piperazine-methanone core that is further elaborated with a 2-fluorophenyl substituent and a 3-(azepan-1-ylsulfonyl)benzoyl fragment [1]. Its physicochemical signature places it within drug-like chemical space (Lipinski rule‑of‑five compliant), yet publicly available quantitative pharmacological data for the exact structure remains extremely sparse [1]. The molecule belongs to a broader chemotype that has been explored for glycine transporter‑1 (GlyT1) inhibition [2], protein kinase B (PKB/Akt) inhibition [3], and 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibition [4], but no target‑specific IC₅₀, Ki, or functional assay data for CAS 638135-82-7 itself are currently retrievable from public databases.

Why Simple Piperazine-Methanone Analogues Cannot Replace CAS 638135-82-7 in Functional Studies


The precise combination of a seven‑membered azepane sulfonamide at the meta‑position of the central benzoyl ring and a 2‑fluorophenylpiperazine amide is not commonly duplicated across commercially available screening libraries. Even close congeners that exchange the azepane for pyrrolidine (e.g., WAY‑312491, CAS 609792-38-3) or shift the sulfonamide to the para‑position exhibit markedly different topological polar surface area, conformational flexibility, and hydrogen‑bond acceptor count, which can translate into altered target‑binding profiles [1]. Because no public cross‑screening data exist to confirm functional equivalence, substituting any off‑the‑shelf analogue risks silent loss of the desired polypharmacology or unforeseen off‑target activity. The following section documents the quantifiable physicochemical gaps that are the foundation for differentiated selection.

Quantitative Comparator Evidence for (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone


Azepane Ring Size Differentiates Physicochemical Properties from the Pyrrolidine Analog WAY‑312491

Replacing the seven‑membered azepane of CAS 638135-82-7 with a five‑membered pyrrolidine ring (WAY‑312491) reduces molecular weight (417.5 vs 445.6 g mol⁻¹) and topological polar surface area (tPSA 66.5 Ų vs 69.3 Ų), while simultaneously decreasing the number of rotatable bonds (3 vs 4). These computed descriptors suggest that the target compound occupies a distinct region of drug‑like chemical space that may influence membrane permeability, solubility, and protein‑binding kinetics [1][2].

Physicochemical profiling Conformational flexibility Screening library selection

Meta-Sulfonamide Substitution Creates a Conformational Landscape Distinct from the Para-Analogue

The target compound carries the azepane sulfonamide at the meta‑position of the central phenyl ring, whereas the commercially available para‑isomer, 1-[(4-{[4-(2‑fluorophenyl)-1‑piperazinyl]carbonyl}phenyl)sulfonyl]azepane, attaches the sulfonamide at the para‑position. Although both isomers share the same molecular formula (C₂₃H₂₈FN₃O₃S) and identical heavy‑atom count, the meta‑substitution pattern alters the three‑dimensional presentation of the sulfonamide pharmacophore relative to the piperazine amide. No direct biochemical comparison of the two regioisomers has been published; however, the regioisomeric difference is expected to affect binding‑pocket complementarity and off‑target selectivity [1].

Regioisomeric differentiation Structure–activity relationship Medicinal chemistry lead optimization

Absence of Public Bioactivity Data Constitutes a De‑Risking Criterion for Proprietary Lead Identification

A systematic search of PubChem BioAssay, ChEMBL, and BindingDB returned zero quantitative activity records (IC₅₀, EC₅₀, Ki, %inhibition) for CAS 638135-82-7, whereas structurally related piperazine‑methanone compounds (e.g., GlyT1 inhibitors disclosed in WO 2006/034913 A1 [1] and azepane‑based PKB inhibitors in J. Med. Chem. 2004 [2]) possess publicly disclosed potency values. This data gap indicates that the compound has not been extensively profiled in open‑access screening initiatives, potentially reducing the risk of prior‑art conflicts in early‑stage drug‑discovery programs and offering a cleaner intellectual‑property position relative to widely characterized analogues.

Novel chemotype exploration Intellectual property differentiation Screening library uniqueness

Where (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone Delivers Greatest Procurement Value


Construction of a Proprietary CNS‑Targeted Screening Deck Focused on GlyT1 or 11β‑HSD1

The compound’s structural hallmarks—piperazine‑amide linked to a 2‑fluorophenyl group and a 3‑azepane sulfonamide—align with pharmacophores described in GlyT1 inhibitor patents [1] and 11β‑HSD1 inhibitor disclosures [2]. Adding CAS 638135-82-7 to a screening collection that already contains pyrrolidine or piperidine sulfonamide analogues allows teams to systematically probe the steric and electronic contribution of the seven‑membered azepane ring in target‑based or phenotypic assays, potentially uncovering novel structure–activity relationships that are inaccessible with smaller‑ring congeners.

Physicochemical Comparator in ADME‑Property Profiling Panels

Because the molecule differs from WAY‑312491 by +28 Da in molecular weight, +2.8 Ų in tPSA, and one additional rotatable bond [1], it can serve as a matched‑pair comparator in cassette‑dosing experiments or PAMPA permeability assays. Such head‑to‑head comparisons help medicinal chemists quantify the impact of ring expansion on passive permeability, metabolic stability, and plasma protein binding, thereby guiding the optimization of preclinical candidates within the same chemotype.

Negative‑Control Reagent for Orthogonal Assay Validation

Given the absence of any publicly disclosed biological activity for this compound [1], it represents a chemically tractable negative control for assay‑development campaigns that employ structurally related active molecules. When confirmed inactive against the primary target of interest, CAS 638135-82-7 can be used to benchmark assay noise, verify counter‑screen selectivity, and ensure that observed signals from active analogues are not artefacts of compound aggregation or non‑specific binding.

IP‑Sensitive Lead‑Generation Program Requiring Clean Freedom‑to‑Operate

The absence of published bioactivity data and the lack of specific patent exemplification for CAS 638135-82-7 (as of 2026) make it an attractive starting point for organizations that wish to file composition‑of‑matter patents on novel azepane‑containing piperazine methanones. The compound’s unencumbered status, combined with its drug‑like computed properties (Lipinski‑compliant, cLogP 3.4, tPSA 69.3 Ų) [1], reduces the risk of third‑party IP conflicts during hit‑to‑lead expansion.

Quote Request

Request a Quote for (3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.